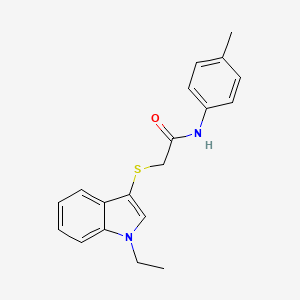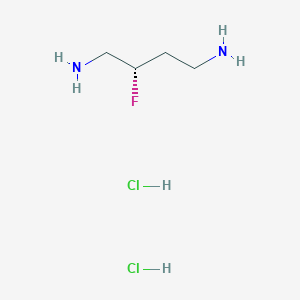
(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride is a useful research compound. Its molecular formula is C4H13Cl2FN2 and its molecular weight is 179.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties : Enantiomerically pure platinum(II) complexes derived from similar diamines have been synthesized and shown to exhibit cytotoxicity. These complexes have demonstrated significant antiproliferative effects on breast and prostate cancer cell lines (Dullin et al., 2006).
Synthesis and Biological Activity : 1,2-Diamine motifs, similar to those in (2S)-2-Fluorobutane-1,4-diamine, are present in many natural products and pharmaceutical agents. Their synthesis is crucial as chiral 1,2-diamines are widely used in asymmetric synthesis and catalysis, indicating potential applications in drug development (Cardona & Goti, 2009).
Fluoroionophores Development : Studies on diamine-salicylaldehyde derivatives have led to the development of fluoroionophores capable of specific metal chelation. This research may have implications in metal detection and analysis in various contexts (Hong et al., 2012).
Inhibitory Effects on Enzymes : Fluorinated derivatives of putrescine, which are structurally related to (2S)-2-Fluorobutane-1,4-diamine, have been shown to inhibit enzymes like ornithine decarboxylase, playing a role in regulating cell growth and differentiation (Danzin et al., 1982).
Thermo-Stability Analysis : Research on 2-fluorobutane's thermo-stability through gas chromatography provides insights into the thermal behavior of similar fluorinated compounds. Understanding these properties is crucial for their safe and effective use in various applications (Luo Yunjun, 2005).
Properties
IUPAC Name |
(2S)-2-fluorobutane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H/t4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQGUHYVGCVHM-FHNDMYTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)
![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)
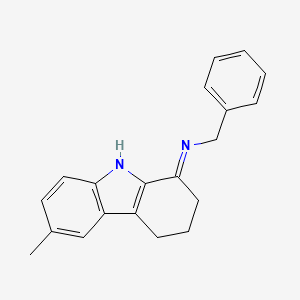
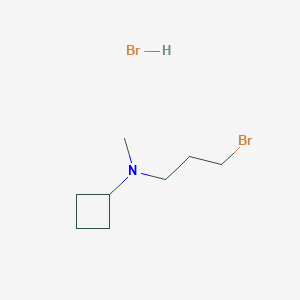


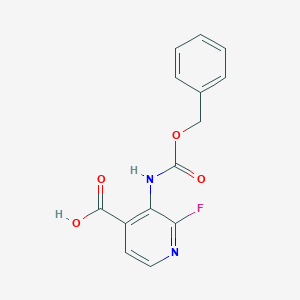
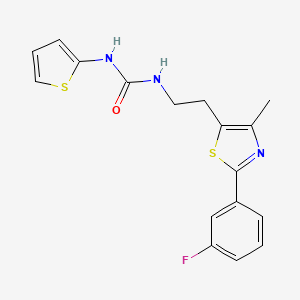

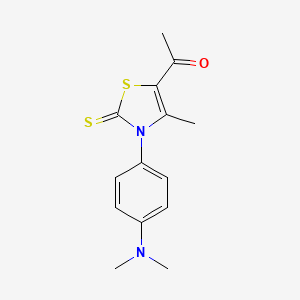
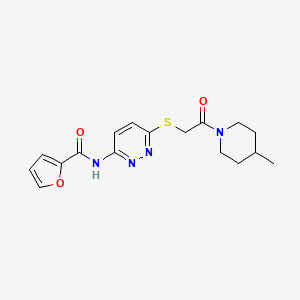
![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)
